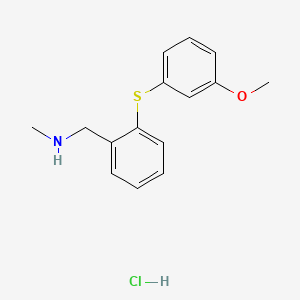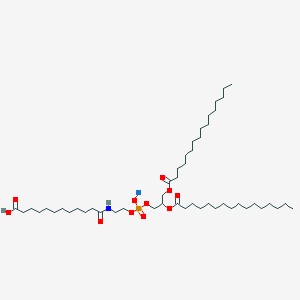
Tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE, also known as N-α-t.-Boc-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It serves as a building block for introducing aspartic acid residues into peptides, which are crucial in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE typically involves the protection of the amino group of aspartic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with a benzyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of aspartic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxyl group is esterified using benzyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the benzyl ester.
Industrial Production Methods
In industrial settings, the synthesis of BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE can be scaled up using continuous flow mechanochemistry. This method involves the use of twin-screw extrusion, which allows for solvent-free or highly solvent-minimized reaction conditions, making the process more sustainable and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Deprotection: TFA is commonly used for Boc deprotection, and palladium on carbon (Pd/C) is used for hydrogenation of the benzyl ester.
Major Products Formed
Hydrolysis: Aspartic acid and benzyl alcohol.
Deprotection: Free aspartic acid and removal of the Boc and benzyl groups.
Applications De Recherche Scientifique
BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE has numerous applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, which are essential in studying protein functions and interactions.
Drug Development: Peptides synthesized using this compound can be used in the development of therapeutic agents for various diseases.
Bioconjugation: It is used in the synthesis of peptide-cellulose conjugates, which have applications in biomaterials and tissue engineering.
Mécanisme D'action
The mechanism of action of BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. The benzyl ester serves as a temporary protecting group for the carboxyl group, which can be selectively removed under mild conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
BOC-GLU(OBZL)-N-CARBOXYANHYDRIDE: Similar to BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE but derived from glutamic acid.
BOC-SER(OBZL)-N-CARBOXYANHYDRIDE: Derived from serine and used in similar peptide synthesis applications.
Uniqueness
BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE is unique due to its specific use in introducing aspartic acid residues into peptides. Aspartic acid plays a crucial role in protein structure and function, making this compound valuable in the synthesis of biologically active peptides .
Propriétés
Formule moléculaire |
C17H19NO7 |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C17H19NO7/c1-17(2,3)25-16(22)18-12(14(20)24-15(18)21)9-13(19)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Clé InChI |
GJNIFFYBNHLKPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)
![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)


![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)

![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)
